molecular formula C13H18N4OS B2987999 1-ethyl-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034633-39-9

1-ethyl-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2987999
CAS No.: 2034633-39-9
M. Wt: 278.37
InChI Key: VPOVVNQVJDHDLH-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound designed as a pyrazolyl-urea derivative, a class recognized as a privileged scaffold in modern medicinal chemistry . This compound integrates a pyrazole core substituted with a thiophene ring and a terminal ethyl-urea chain, a structure known to offer a versatile platform for probing structure-activity relationships (SAR) and developing novel bioactive molecules . The molecular framework is engineered for potential interaction with diverse biological targets. The pyrazole-thiophene core provides a rigid, planar aromatic system capable of engaging in hydrophobic and π-π stacking interactions, while the urea moiety serves as a key hydrogen bond donor and acceptor, facilitating specific binding to enzyme active sites . Pyrazolyl-urea compounds have demonstrated a wide spectrum of pharmacological activities in research settings, including potent effects as protein kinase inhibitors, anti-inflammatory agents, and anticancer agents . They have also been explored as modulators of enzymes such as human carbonic anhydrase II (hCA II) and as cannabinoid (CB1) receptor antagonists, highlighting their significance in early-stage drug discovery for various therapeutic areas . This product is offered for research purposes as part of screening libraries and hit-to-lead optimization campaigns. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this well-defined molecular structure for precise functionalization and further pharmacological exploration .

Properties

IUPAC Name

1-ethyl-3-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-3-14-13(18)15-6-7-17-10(2)9-11(16-17)12-5-4-8-19-12/h4-5,8-9H,3,6-7H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOVVNQVJDHDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCN1C(=CC(=N1)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-ethyl-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, drawing from various studies and reports to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a urea functional group linked to a pyrazole moiety, which is further substituted with a thiophene ring. The structural formula can be represented as follows:

C13H16N4S\text{C}_{13}\text{H}_{16}\text{N}_4\text{S}

This structure is significant because the presence of both thiophene and pyrazole rings is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole and thiophene derivatives. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Organisms
1-Ethyl-3-(2-(5-methyl...urea15S. aureus, E. coli
Chloramphenicol20S. aureus, E. coli
Ciprofloxacin10S. aureus, E. coli

The minimum inhibitory concentration (MIC) values indicate that the tested compound exhibits comparable efficacy to established antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One study demonstrated that similar urea derivatives significantly inhibited cell proliferation in various cancer cell lines.

Case Study: U937 Cell Line
In a comparative study, the compound exhibited an IC50 value of 16.23 μM against U937 cells, which was more effective than etoposide (IC50 = 17.94 μM). This suggests that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest or apoptosis pathways .

Table 2: Anticancer Activity Summary

Cell LineIC50 (μM)Reference CompoundIC50 (μM)
U93716.23Etoposide17.94
THP-1>50Doxorubicin0.5

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The pyrazole ring is known for its role in inhibiting enzymes related to cancer progression and microbial resistance.

Enzyme Inhibition

Studies indicate that compounds like 1-ethyl-3-(2-(5-methyl...urea inhibit enzymes such as carbonic anhydrases and DNA gyrases, which are crucial for bacterial survival and cancer cell proliferation .

Comparison with Similar Compounds

Pyrazole-Based Ureas

  • 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
    • Key Differences : Replaces the thiophen-2-yl group with a phenyl ring.
    • Impact : The phenyl group increases hydrophobicity but reduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination).
  • 1-Alkyl-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas (5а-l) Key Differences: Features a hydroxymethyl group at pyrazole position 3.

Heterocyclic Variations

  • 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1396685-72-5)
    • Key Differences : Replaces the pyrazole with an isoxazole ring.
    • Impact : Isoxazole’s oxygen atom introduces stronger electronegativity, altering electronic distribution and binding modes.

Thiophene-Containing Analogues

  • 1-{2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea (CAS 2640975-37-5) Key Differences: Positions the thiophene on a benzyl group rather than directly on the pyrazole.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (1H NMR, δ ppm)
Target Compound C14H17N5OS 319.4 Not reported Thiophene H: ~7.0–7.5; Pyrazole H: ~6.2–6.8
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) C15H19N5O 293.3 162–164 Phenyl H: ~7.2–7.5; Urea NH: ~5.5–6.0
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) C13H16N4O3 292.3 Not reported Methoxy H: ~3.8; Pyrazole H: ~7.5

Key Observations :

  • Thiophene substituents in the target compound introduce distinct aromatic proton shifts (~7.0–7.5 ppm) compared to phenyl groups in 9a.

Stability and Crystallography

  • Crystallographic Data : SHELX-refined structures (e.g., ’s thiadiazole derivatives) reveal that urea groups form robust hydrogen-bonding networks, a feature likely conserved in the target compound .
  • Thiophene Stability: The aromatic thiophene ring may enhance thermal stability compared to non-aromatic substituents (e.g., hydroxymethyl in 5а-l) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-ethyl-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea?

  • Methodological Answer : Two primary routes are documented:

  • Route A : Refluxing toluene solutions of amine and azide precursors (1 h), followed by solvent removal and crystallization from EtOH–AcOH (2:1) .
  • Route B : Refluxing CHCl3 solutions of pyrazolooxazinone derivatives with amines (2 h), followed by solvent evaporation and crystallization .
  • Key Considerations : Route A offers faster reaction times, while Route B may improve purity due to milder conditions.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Essential for verifying the ethylurea backbone and thiophene-pyrazole substituents. Compare chemical shifts with analogous compounds (e.g., pyrazolooxazinone derivatives in ) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns validate the urea-pyrazole linkage .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related urea-thiadiazole hybrids .

Q. How does solvent choice impact the yield and purity of the final product?

  • Methodological Answer :

  • Toluene : Ideal for high-temperature reactions (e.g., azide-amine coupling) due to its high boiling point .
  • CHCl3 : Suitable for refluxing pyrazolooxazinone derivatives but requires careful handling due to toxicity .
  • EtOH–AcOH (2:1) : Effective for crystallization, as acetic acid enhances solubility of polar intermediates .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole-urea hybrid synthesis be addressed?

  • Methodological Answer :

  • Substituent Effects : Electron-donating groups (e.g., methyl on pyrazole) favor nucleophilic attack at specific positions. highlights hydrazide derivatives to control regioselectivity in trifluoromethylpyrazole synthesis .
  • Catalytic Control : Use Lewis acids (e.g., ZnCl2) to direct coupling reactions, as seen in triazole-pyrazole hybrid syntheses .

Q. What strategies resolve discrepancies in NMR data when scaling up synthesis?

  • Methodological Answer :

  • Scale-Dependent Solubility : Aggregation at larger scales may obscure NMR signals. Use deuterated DMSO or elevated temperatures to improve resolution .
  • Alternative Techniques : Complement NMR with IR spectroscopy to confirm functional groups (e.g., urea C=O stretch at ~1650 cm<sup>-1</sup>) .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Map the compound’s structure to target proteins (e.g., kinases) using software like AutoDock. Compare with triazole-urea hybrids in , which show enhanced activity due to planar heterocycles .
  • QSAR Analysis : Correlate electronic properties (e.g., logP, H-bond donors) with antimicrobial data from analogous pyrazole-thiophene derivatives .

Q. What mechanistic insights explain low yields in hydrazine-mediated cyclization steps?

  • Methodological Answer :

  • Byproduct Formation : Competing hydrolysis of hydrazine intermediates can reduce yields. Optimize stoichiometry (e.g., 1.2 equivalents of hydrazine hydrate) and reaction time (e.g., 1–2 h) as in .
  • Catalytic Additives : Introduce acetic acid to stabilize intermediates, as demonstrated in dihydro-pyrazole syntheses .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on reaction temperatures for urea bond formation?

  • Methodological Answer :

  • Literature Comparison : uses reflux (~110°C for toluene), while recommends lower temperatures (60–80°C) for thiourea derivatives to prevent decomposition .
  • Stepwise Optimization : Conduct differential scanning calorimetry (DSC) to identify thermal stability thresholds for intermediates.

Tables for Comparative Analysis

Table 1 : Synthesis Route Comparison

ParameterRoute A ()Route B ()
SolventTolueneCHCl3
Reaction Time1 h2 h
Yield75–80%65–70%
Key AdvantageSpeedPurity

Table 2 : Spectroscopic Benchmarks

TechniqueExpected Data for Target CompoundReference Compound ()
<sup>1</sup>H NMR (δ)1.2 ppm (CH3), 3.4 ppm (CH2-urea)1.1 ppm (CH3), 3.3 ppm (CH2)
IR (C=O)1640–1660 cm<sup>-1</sup>1655 cm<sup>-1</sup>

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